Zeinoxanthin

Nutrition Food Analysis Carotenoid Biochemistry

Zeinoxanthin (CAS 24480-38-4) is the sole CYP97C1 (LUT1) ε-ring hydroxylase substrate for lutein biosynthesis—structural analogs such as β-cryptoxanthin cannot substitute. This non-provitamin A xanthophyll must be quantified independently from β-cryptoxanthin in food vitamin A analysis using HPLC-PDA or LC-(APCI)MS to prevent overestimation. Its unique chromatographic retention and UV-Vis spectral properties demand authenticated reference material; substitutes yield invalid results. Source high-purity zeinoxanthin for enzyme kinetics, lutein pathway metabolic engineering, maize breeding for non-provitamin A profiles, and botanical authentication of fruit-derived nutraceuticals.

Molecular Formula C40H56O
Molecular Weight 552.9 g/mol
CAS No. 24480-38-4
Cat. No. B1232132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZeinoxanthin
CAS24480-38-4
Synonymszeinoxanthin
Molecular FormulaC40H56O
Molecular Weight552.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
InChIInChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-26,36-37,41H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1
InChIKeyNBZANZVJRKXVBH-NHWXEJKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zeinoxanthin (CAS 24480-38-4): A Specialized Monohydroxy Carotenoid for Analytical and Biochemical Research


Zeinoxanthin (CAS 24480-38-4) is a monohydroxy xanthophyll carotenoid, specifically the 3-hydroxy-β,ε-carotene isomer, that functions as a key intermediate in the lutein biosynthesis pathway in plants [1]. It is formed by the β-ring hydroxylation of α-carotene and is subsequently converted to lutein via ε-ring hydroxylation by CYP97C1 [2]. Zeinoxanthin is a structural isomer of β-cryptoxanthin but is distinguished by its lack of provitamin A activity due to the substitution pattern on its ionone rings [3]. As a non-provitamin A xanthophyll, zeinoxanthin is found in citrus fruits, maize, and certain Amazonian fruits, where it contributes to the overall carotenoid profile without influencing vitamin A nutritional value [4].

Why Zeinoxanthin (CAS 24480-38-4) Cannot Be Substituted by Generic Cryptoxanthin or Lutein Standards


Substituting zeinoxanthin with structurally related carotenoids such as β-cryptoxanthin or lutein in analytical or biochemical applications is scientifically invalid due to fundamental differences in provitamin A activity, biosynthetic role, and chromatographic behavior. Zeinoxanthin is a specific monohydroxy intermediate that lacks the unsubstituted β-ionone ring required for provitamin A conversion, whereas its isomer β-cryptoxanthin is a vitamin A precursor [1]. In enzymatic studies, zeinoxanthin is the sole substrate for ε-ring hydroxylases like CYP97C1, which cannot accept α-carotene or β-cryptoxanthin as substrates [2]. Furthermore, the chromatographic retention and UV-Vis spectral properties of zeinoxanthin differ sufficiently from co-occurring carotenoids that its misidentification can lead to significant quantification errors in complex matrices [3]. These distinctions necessitate the use of authenticated zeinoxanthin reference material for accurate research and analysis.

Quantitative Evidence Differentiating Zeinoxanthin (CAS 24480-38-4) from Structural Analogs and In-Class Compounds


Provitamin A Activity: Zeinoxanthin vs. β-Cryptoxanthin

Zeinoxanthin exhibits zero provitamin A activity, a stark contrast to its structural isomer β-cryptoxanthin, which is a provitamin A precursor. This is due to the substitution of both ionone rings in zeinoxanthin, leaving no unsubstituted β-ring necessary for vitamin A conversion [1]. In orange juice, β-cryptoxanthin is present at a mean concentration of 110 μg/100 g in direct juice, while zeinoxanthin is present at a lower 37 μg/100 g [1].

Nutrition Food Analysis Carotenoid Biochemistry

Enzymatic Substrate Specificity: Zeinoxanthin as the Sole Substrate for CYP97C1

The cytochrome P450 enzyme CYP97C1 (LUT1) exhibits strict substrate specificity for zeinoxanthin, catalyzing its conversion to lutein via ε-ring hydroxylation. Studies in Marchantia polymorpha showed that MpCYP97C functions as an ε-ring hydroxylase only for zeinoxanthin, not for α-carotene [1]. Similarly, in Arabidopsis, LUT1 (CYP97C1) catalyzes the final step of lutein biosynthesis by hydroxylating the ε-ring of zeinoxanthin [2].

Enzymology Plant Biochemistry Metabolic Engineering

Genetic Architecture of Zeinoxanthin Content in Maize Grain

Genome-wide association studies (GWAS) in a US maize nested association mapping (NAM) panel identified 12 joint-linkage quantitative trait loci (JL-QTL) associated with zeinoxanthin grain concentration, with a maximum resample model inclusion probability (RMIP) of 0.86 [1]. This genetic architecture is distinct from that of β-cryptoxanthin, which had 23 JL-QTL and a lower maximum RMIP of 0.66 [1].

Plant Breeding Quantitative Genetics Nutritional Genomics

Tissue-Specific Accumulation: Zeinoxanthin in Arazá Fruit Peel vs. Pulp

In the Amazonian fruit Arazá (Eugenia stipitata), zeinoxanthin is a major carotenoid in both the peel and pulp. The total carotenoid content in the peel is significantly higher at 2484 ± 421 μg/100 g fresh weight (FW), compared to 806 ± 348 μg/100 g FW in the pulp [1]. While lutein, β-cryptoxanthin, and zeinoxanthin are major components, the specific concentration of zeinoxanthin contributes to the fruit's unique carotenoid profile, which can be used for authentication [1].

Food Chemistry Horticulture Postharvest Biology

Antioxidant Capacity: Extracts Containing Zeinoxanthin Exhibit IC50 Values in Low μg/mL Range

Extracts of Vismia cauliflora, which contain all-trans-zeinoxanthin as a major carotenoid, demonstrated significant scavenging capacity against reactive oxygen and nitrogen species, with IC50 values ranging from 0.9 to 11.5 μg/mL [1]. While this study evaluated complex extracts rather than isolated zeinoxanthin, it indicates that zeinoxanthin-rich fractions can contribute to potent antioxidant activity [1].

Antioxidant Research Natural Product Chemistry Functional Foods

Validated Research and Industrial Applications for Zeinoxanthin (CAS 24480-38-4) Based on Quantitative Evidence


Accurate Nutritional Labeling and Vitamin A Value Calculation

Due to its lack of provitamin A activity [1], zeinoxanthin must be quantified separately from β-cryptoxanthin in food analysis to avoid overestimation of vitamin A content. Analytical methods such as HPLC-PDA or LC-(APCI)MS are required to distinguish zeinoxanthin from its provitamin A isomer [1].

In Vitro Lutein Biosynthesis and Carotenoid Enzyme Assays

Zeinoxanthin is the specific substrate for CYP97C1 (LUT1), the ε-ring hydroxylase that catalyzes the final step in lutein biosynthesis [1]. Therefore, purified zeinoxanthin is essential for enzyme kinetics studies, metabolic engineering of the lutein pathway, and in vitro reconstitution of plant carotenoid biosynthesis [2].

Marker-Assisted Breeding for Non-Provitamin A Carotenoid Profiles

The distinct genetic architecture of zeinoxanthin accumulation in maize grain [1] enables targeted breeding for crops with enhanced zeinoxanthin content. This is particularly relevant for developing maize varieties with specific non-provitamin A carotenoid profiles for animal feed or industrial applications.

Authentication and Quality Control of Carotenoid-Rich Fruit Products

The unique carotenoid composition of fruits like Arazá, where zeinoxanthin is a major component [1], can be used as a chemical marker for authentication and quality control. Zeinoxanthin quantification aids in verifying the origin and processing history of fruit-derived nutraceutical ingredients and functional foods [1].

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